Product packaging for 2-Methyltridecyl acrylate(Cat. No.:CAS No. 93804-50-3)

2-Methyltridecyl acrylate

Cat. No.: B12662083
CAS No.: 93804-50-3
M. Wt: 268.4 g/mol
InChI Key: UDPCWAFIJHHTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance of Long-Chain Alkyl Acrylates in Macromolecular Design

Long-chain alkyl acrylates are instrumental in the field of macromolecular design, primarily because their long alkyl side chains allow for the precise tuning of polymer properties. These monomers, often derived from renewable resources like vegetable oils and fatty acids, provide a sustainable platform for polymer synthesis. acs.org The incorporation of these monomers into polymer structures can significantly influence their physical characteristics. acs.org

A key aspect of long-chain alkyl acrylates is their ability to modify the glass transition temperature (Tg) of the resulting polymers. Generally, longer alkyl chains lead to a decrease in Tg due to increased chain flexibility. However, some studies have shown that under certain structural conditions, long alkyl side chains can surprisingly increase the Tg, leading to more robust materials at elevated temperatures. acs.org This highlights the complex and sometimes counter-intuitive role these monomers play in determining polymer properties.

The hydrophobic nature of the long alkyl chains also imparts valuable characteristics to the polymers. For instance, they can enhance hydrophobicity, which is desirable in applications such as coatings and adhesives to improve water resistance. google.com Furthermore, the presence of these long side chains can improve the mechanical robustness and even introduce self-healing capabilities to polymers. acs.org

The versatility of long-chain alkyl acrylates extends to their use in creating structured multicomponent materials like block copolymers and blends. acs.org Understanding the thermodynamic interactions, often described by the Flory-Huggins interaction parameter (χ), between these poly(n-alkyl acrylates) and other polymers is crucial for designing materials with specific morphologies and properties. acs.org Research has shown that for long alkyl side chains (n > 10), the interaction parameter becomes independent of the side-chain length, a finding that contrasts with theoretical predictions and underscores the unique behavior of these monomers. acs.org

Current Academic Research Trajectories for Acrylate (B77674) Monomers and Their Polymeric Derivatives

The field of polymer science is witnessing a dynamic exploration of novel acrylate monomers and their polymeric derivatives, driven by the demand for advanced materials with tailored functionalities. nih.gov Current research is multifaceted, spanning from the synthesis of new monomers to the development of innovative polymerization techniques and the exploration of a wide array of applications.

A significant research thrust is the synthesis of novel acrylate monomers with unique chemical structures. sun.ac.zarug.nl This includes the development of bio-based acrylates from renewable resources like lignocellulosic materials, which addresses the growing need for sustainable alternatives to petroleum-based monomers. rsc.org Researchers are also synthesizing multifunctional acrylate monomers (MFAMs) that can act as cross-linkers, influencing properties like glass transition temperature and viscosity. researchcommons.org The introduction of specific functional groups, such as cyclic carbonates or siloxanes, into the monomer structure has been shown to lead to polymers with enhanced properties like rapid polymerization kinetics and improved mechanical strength. researchgate.netnih.gov

The study of polymerization kinetics is another active area of research. Scientists are investigating how factors like hydrogen bonding and the dipole moment of monomers influence the rate of polymerization. acs.org This fundamental understanding allows for the rational design of monomers with desired reactivity. acs.org Techniques like photoinitiated polymerization are being explored to achieve ultrafast and efficient polymerization, even in the presence of air. researchgate.net

Furthermore, there is a strong focus on establishing structure-property relationships. For example, research on long-chain alkyl acrylates has revealed that these side chains can simultaneously enhance mechanical robustness and healing ability in photoswitchable polymers. acs.org The impact of monomer structure on the thermal and mechanical properties of the resulting polymers is a consistent theme in current studies. sun.ac.za

The applications of these advanced acrylic polymers are also a major research focus, with significant attention on biomaterials. tcichemicals.com Acrylate-based polymers are being investigated for use in drug delivery systems, tissue engineering, and as components of medical devices like contact lenses. tcichemicals.comresearchgate.net Additionally, their use in coatings, adhesives, and sealants continues to be an area of active development, with an emphasis on improving flexibility, adhesion, and durability. ontosight.ai

Delineation of Research Objectives and Scope for 2-Methyltridecyl Acrylate Investigations

The primary objective in the investigation of this compound is to fully characterize its properties and understand its potential in various applications. A key area of research is its synthesis and subsequent polymerization. This involves developing efficient synthesis routes, likely through the esterification of acrylic acid with 2-methyltridecanol, and studying its polymerization behavior, both as a homopolymer and in copolymers with other monomers. ontosight.aiontosight.ai

A significant part of the research focuses on the structure-property relationships of polymers incorporating this compound. This includes a detailed analysis of the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, and the mechanical properties, including flexibility, adhesion, and durability. ontosight.aiacs.org The branched nature of the "bushy-tailed" 2-methyltridecyl group is of particular interest, as it is expected to impart unique properties compared to its linear counterparts. sun.ac.za

The scope of investigation also extends to its potential applications. Given its long, hydrophobic alkyl chain, this compound is a candidate for use in coatings, adhesives, and sealants, where it could enhance properties like water resistance and flexibility. ontosight.ai Its emollient properties also suggest potential use in personal care products. ontosight.ai Furthermore, its role as a reactive hydrophobe in emulsion and miniemulsion polymerization processes is an area ripe for exploration. sun.ac.za

A comparative analysis with other long-chain alkyl acrylates, both linear and branched, would also fall within the research scope. This would help to elucidate the specific advantages and unique characteristics conferred by the 2-methyltridecyl group. Understanding its thermodynamic interactions in polymer blends and copolymers is another important research avenue for the development of novel multicomponent materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B12662083 2-Methyltridecyl acrylate CAS No. 93804-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93804-50-3

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-methyltridecyl prop-2-enoate

InChI

InChI=1S/C17H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(3)15-19-17(18)5-2/h5,16H,2,4,6-15H2,1,3H3

InChI Key

UDPCWAFIJHHTNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 2 Methyltridecyl Acrylate Monomer

Esterification Pathways for Acrylate (B77674) Synthesis

The formation of the ester linkage between the acrylic acid moiety and the 2-methyltridecanol backbone is the core of the synthesis. This can be achieved through several pathways.

Direct Esterification Approaches

Direct esterification involves the reaction of acrylic acid with 2-methyltridecanol, typically in the presence of an acid catalyst to accelerate the reaction. This method is straightforward but often requires elevated temperatures and efficient water removal to drive the equilibrium towards the product side. The reaction is a classic Fischer-Speier esterification.

For long-chain and sterically hindered alcohols like 2-methyltridecanol, which can be classified as a Guerbet alcohol, the reaction conditions need to be carefully controlled to prevent side reactions. ugent.beaocs.orgwikipedia.org The synthesis of the precursor alcohol itself, 2-methyltridecanol, can be achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst. ugent.beaocs.orgwikipedia.org

Transesterification Processes

Transesterification offers an alternative route where a more readily available acrylate, such as methyl acrylate, reacts with 2-methyltridecanol to form the desired 2-Methyltridecyl acrylate and a volatile alcohol byproduct (methanol). This method can be advantageous as it often proceeds under milder conditions compared to direct esterification.

The choice of catalyst is crucial in transesterification, with both homogeneous and heterogeneous catalysts being employed. For sterically hindered alcohols, enzymatic catalysis, for instance using Novozym 435, has shown promise, although conversions and reaction rates are generally lower compared to reactions with linear alcohols. researchgate.net The removal of the methanol (B129727) byproduct is essential to shift the reaction equilibrium towards the formation of the desired long-chain acrylate.

Acryloyl Chloride Reaction with 2-Methyltridecanol

The reaction of 2-methyltridecanol with acryloyl chloride provides a highly reactive pathway to this compound. wikipedia.org This method is often rapid and can be carried out at lower temperatures. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct that is formed. echemi.com

This approach is particularly useful for acylating sterically hindered alcohols where direct esterification or transesterification might be sluggish. jlu.edu.cn However, acryloyl chloride is a hazardous and moisture-sensitive reagent, requiring careful handling and anhydrous reaction conditions.

Catalytic Systems and Their Efficacy in Monomer Production

The efficiency of this compound synthesis is heavily dependent on the catalytic system employed. A variety of catalysts have been investigated for the esterification of long-chain and branched alcohols.

For direct esterification, strong mineral acids like sulfuric acid and p-toluenesulfonic acid are traditionally used. However, their use can lead to corrosion and purification challenges. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zirconia-supported tungstophosphoric acid, offer advantages in terms of reusability and reduced environmental impact. csic.es For sterically hindered alcohols, organocatalysts like 1-methylimidazole (B24206) have been shown to be effective. jlu.edu.cn

In transesterification reactions, a broad range of catalysts are effective, including metal alkoxides, organotin compounds, and enzymes. For instance, sodium(I) or magnesium(II) aryloxides derived from sterically demanding phenols have been developed for highly chemoselective transesterification of methyl (meth)acrylates. researchgate.net

The reaction involving acryloyl chloride is often facilitated by nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a base to scavenge the generated HCl.

Catalyst TypeApplicable ReactionAdvantagesDisadvantages
Sulfuric AcidDirect EsterificationHigh activity, low costCorrosive, difficult to remove
p-Toluenesulfonic AcidDirect EsterificationHigh activity, solidCan be difficult to remove
Amberlyst-15Direct EsterificationReusable, non-corrosiveLower activity than mineral acids
Novozym 435 (Enzyme)TransesterificationHigh selectivity, mild conditionsLower reaction rates, cost
Sodium Methoxide (B1231860)TransesterificationHigh activitySensitive to moisture
1-MethylimidazoleAcylation with Acyl ChlorideEffective for hindered alcohols-
Triethylamine/DMAPAcylation with Acyl ChlorideHigh yields, mild conditionsStoichiometric base required

Optimization of Reaction Parameters for Enhanced Monomer Purity and Yield

To achieve high purity and yield of this compound, the optimization of reaction parameters is critical.

Temperature and Pressure Regimes

The reaction temperature significantly influences the rate of esterification. For direct esterification of long-chain alcohols, temperatures in the range of 140-200°C are often employed to achieve reasonable reaction rates. ntnu.no However, higher temperatures can also promote side reactions such as polymerization of the acrylate monomer. The use of polymerization inhibitors is therefore essential.

The pressure of the reaction system is often manipulated to facilitate the removal of byproducts. In direct esterification, applying a vacuum helps to remove water, thereby driving the reaction to completion. Similarly, in transesterification, the removal of the lower-boiling alcohol byproduct is crucial.

The interplay between temperature and pressure is key to optimizing the synthesis. For instance, in the continuous production of acrylates, reactive distillation at elevated temperatures (around 370 K) can be employed, combining reaction and separation in a single unit. acs.org

Synthetic RouteTypical Temperature Range (°C)Pressure ConditionsKey Considerations
Direct Esterification140 - 200Atmospheric or VacuumWater removal is critical; risk of polymerization at higher temperatures.
Transesterification60 - 140Atmospheric or VacuumRemoval of volatile alcohol byproduct is necessary to drive the reaction.
Acryloyl Chloride Reaction0 - Room TemperatureAtmosphericExothermic reaction, requires cooling; anhydrous conditions are crucial.

Influence of Solvent Selection on Reaction Efficiency

The choice of solvent is critical in the synthesis of acrylate esters, as it impacts reaction equilibrium, rate, and purity of the final product. In the context of synthesizing a high-molecular-weight, nonpolar ester like this compound, the solvent serves several key functions.

A primary role of the solvent in direct esterification of acrylic acid with an alcohol is to facilitate the removal of water, a byproduct of the reaction. By forming an azeotrope with water, an appropriate solvent can shift the reaction equilibrium towards the product side, thereby increasing the conversion and yield. Nonpolar solvents like toluene, heptane, or cyclohexane (B81311) are commonly used for this purpose. They are effective at forming azeotropes with water while being good solvents for the nonpolar long-chain alcohol and the resulting ester.

The polarity of the solvent can also influence reaction kinetics. While some esterifications can be performed under solvent-free ("neat") conditions, particularly when vacuum is applied to remove byproducts, the use of a solvent can help manage viscosity and improve heat transfer. renewable-carbon.euumn.edu For long-chain esters, the solvent must effectively dissolve both the reactants and the product to maintain a homogeneous reaction medium and prevent the product from precipitating. nih.gov

Furthermore, theoretical studies on the polymerization of alkyl acrylates have shown that solvent polarity can influence the rates of side reactions. nih.gov This suggests that the solvent environment can affect the stability of reactants and transition states during the monomer synthesis itself. For an alcohol with significant steric hindrance, like 2-methyltridecanol, a solvent that promotes the desired reaction pathway while minimizing side reactions is crucial. srce.hr

Solvent TypePrimary FunctionExamplesImpact on Reaction Efficiency for Long-Chain Acrylates
Nonpolar, AzeotropicWater removal to shift equilibrium, dissolve nonpolar reactants/products.Toluene, Heptane, CyclohexaneHigh efficiency due to continuous removal of water, leading to higher conversion and yield. Ideal for long-chain alcohols.
Polar, AproticSolubilize polar catalysts or reactants.Methyl Ethyl Ketone (MEK), Dimethylformamide (DMF)May be used in specific catalytic systems but less common for standard acid-catalyzed esterification where water removal is key. Can influence reaction rates. nih.gov
Solvent-Free (Neat)Reduces waste and simplifies purification. Reaction driven by vacuum.N/AEnvironmentally favorable. Requires vacuum to remove water or methanol (in transesterification). High viscosity can be a challenge. researchgate.net

Initiator and Catalyst Concentration Effects on Monomer Formation

In the synthesis of acrylate monomers, it is essential to distinguish between the roles of catalysts and initiators. The formation of the this compound monomer via esterification or transesterification is a catalytic process. Initiators , such as peroxides or azo compounds, are not used for the synthesis of the monomer itself but are employed in the subsequent polymerization of the monomer to form a polymer. researchgate.net To prevent premature polymerization during monomer synthesis, which can be triggered by high temperatures, a polymerization inhibitor (e.g., hydroquinone (B1673460) or its monomethyl ether) is typically added to the reaction mixture. orgsyn.org

Catalyst Concentration Effects

The concentration of the catalyst directly influences the rate of monomer formation. For direct esterification with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), increasing the catalyst concentration generally accelerates the reaction. This is because a higher catalyst concentration increases the availability of protons to activate the carbonyl group of the acrylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Studies on the esterification of acrylic acid with various alcohols demonstrate this trend. For instance, in the reaction with ethanol, increasing the sulfuric acid catalyst concentration from 1 vol% to 3 vol% significantly increases the conversion of acrylic acid over the same reaction period. bohrium.com However, an excessively high concentration of a strong acid catalyst can promote side reactions, such as ether formation from the alcohol or polymerization of the acrylic acid, leading to discoloration and reduced yield of the desired ester. Therefore, an optimal catalyst loading is sought to maximize the reaction rate while minimizing undesirable byproducts.

Effect of Acid Catalyst Concentration on Acrylic Acid Conversion (Data adapted from analogous reactions)
Catalyst (H₂SO₄) Conc. (vol%)Acrylic Acid Conversion (%)Reaction Time (min)Reference System
1~58420Acrylic Acid + Ethanol bohrium.com
2~68420Acrylic Acid + Ethanol bohrium.com
3~78420Acrylic Acid + Ethanol bohrium.com

In transesterification reactions, which may be catalyzed by bases (e.g., sodium methoxide), acids, or organometallic compounds, catalyst concentration is also a key parameter. For base-catalyzed processes, an optimal concentration exists beyond which the benefits plateau or even reverse. For example, in the transesterification of palm kernel oil, the biodiesel yield increased as the sodium methoxide catalyst concentration was raised to 0.5% w/v. However, further increases to 1.0% w/v and beyond resulted in a decreased yield. amecj.com This is often attributed to the promotion of side reactions, such as saponification, which consumes the catalyst and complicates product purification. amecj.comnih.gov

Effect of Base Catalyst Concentration on Transesterification Yield (Data from an analogous system)
Catalyst (CH₃ONa) Conc. (% w/v)Product Yield (%)Reference System
0.2578Palm Kernel Oil Transesterification amecj.com
0.5084Palm Kernel Oil Transesterification amecj.com
1.0080Palm Kernel Oil Transesterification amecj.com
1.5075Palm Kernel Oil Transesterification amecj.com
2.0070Palm Kernel Oil Transesterification amecj.com

For the synthesis of this compound, the catalyst concentration would need to be carefully optimized to account for the steric hindrance of the 2-methyltridecanol, which can slow the reaction rate compared to that of a linear alcohol. srce.hrtechnoarete.org

Homopolymerization of 2 Methyltridecyl Acrylate: Mechanisms and Control

Mechanistic and Kinetic Studies of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process involving three primary stages: initiation, propagation, and termination. youtube.com The kinetics and mechanism of these stages dictate the final molecular weight, structure, and properties of the resulting poly(2-Methyltridecyl acrylate). youtube.com

Elucidation of Polymerization Initiation Mechanisms (e.g., Oxygen-Initiated)

While conventional free-radical polymerization is often initiated by the thermal decomposition of an initiator compound, an alternative mechanism, particularly relevant at high temperatures, is oxygen-initiated polymerization. westlake.edu.cn Research has shown that molecular oxygen, typically an inhibitor at low temperatures, can act as an initiator and catalyst for the polymerization of alkyl acrylates at temperatures above 140°C. westlake.edu.cn

This process circumvents the need for traditional thermal initiators. westlake.edu.cn The mechanism involves the reaction of solvated molecular oxygen with an alkyl acrylate (B77674) monomer to form a triplet diradical intermediate. westlake.edu.cnresearchgate.net This intermediate then reacts with another monomer molecule and subsequently undergoes thermal dissociation from the oxygen, allowing the polymerization to proceed. westlake.edu.cn This oxygen-initiated pathway has been demonstrated to achieve high monomer conversion in a short time for monomers like n-butyl acrylate (nBA). westlake.edu.cn Given the structural similarity, a comparable mechanism is plausible for this compound under high-temperature conditions.

First-principles calculations based on density functional theory have been used to study the initiation of methyl acrylate (MA) and n-butyl acrylate (nBA) polymerization in the presence of oxygen. The key kinetic parameters for these related monomers provide insight into the likely behavior of this compound.

Table 1: Calculated Activation Energies and Rate Constants for Oxygen-Initiated Polymerization of MA and nBA at 140°C

Reaction StepMonomerActivation Energy (kJ/mol)Rate Constant (M⁻¹ s⁻¹)
Oxygen Addition to C=C Methyl Acrylate (MA)121.67.4 x 10⁻⁹
n-Butyl Acrylate (nBA)121.11.2 x 10⁻⁹
Triplet Diradical + Monomer Methyl Acrylate (MA)33.51.3 x 10⁻²
n-Butyl Acrylate (nBA)33.91.2 x 10⁻³
O₂ Dissociation Methyl Acrylate (MA)10.51.4 x 10¹¹
n-Butyl Acrylate (nBA)16.32.5 x 10¹⁰

This table presents theoretical data for methyl acrylate and n-butyl acrylate as a proxy for this compound.

Characterization of Propagation Rate Coefficients

The propagation step involves the rapid and sequential addition of monomer units to the growing radical chain end. youtube.com The rate of this process is quantified by the propagation rate coefficient (kₚ). The determination of accurate kₚ values is crucial for modeling and controlling polymerization kinetics. The pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) technique is the IUPAC-recommended method for measuring kₚ. cmu.edu

Specific kₚ values for this compound are not available in benchmark datasets. However, extensive research on other alkyl acrylates demonstrates key trends. For instance, studies on n-alkyl acrylates show that kₚ is about 20% higher for the n-butyl member than for the methyl member, an effect attributed to entropic factors. rsc.org The propagation rate coefficients for long-chain acrylates, such as dodecyl acrylate, have been determined and can serve as a reasonable estimate for the behavior of this compound. cmu.edu The bulky, branched nature of the 2-methyltridecyl group may introduce additional steric hindrance, potentially influencing the propagation rate relative to linear analogues.

Table 2: Representative Propagation Rate Coefficients (kₚ) for Various Acrylate Monomers

MonomerTemperature (°C)Pressure (bar)kₚ (L mol⁻¹ s⁻¹)
Methyl Acrylate 25Bulk~22,000
n-Butyl Acrylate 25Bulk~26,000
Dodecyl Acrylate 24200~25,000
2-Ethylhexyl Acrylate 60Bulk~1,900

This table presents data for various acrylate monomers to provide context for the potential kₚ of this compound. cmu.edursc.orgmdpi.com

Analysis of Termination Pathways

Termination is the final stage of polymerization, where the growth of a polymer chain is halted. youtube.com This occurs when two growing radical chain ends react with each other through one of two primary pathways: combination or disproportionation. youtube.comacs.org

Combination: Two polymer radicals couple to form a single, longer polymer chain. youtube.com

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. youtube.com

However, other research analyzing the molecular weight distribution of acrylic polymers suggests that combination is the more probable mechanism for the mutual termination of secondary radicals. nih.gov It has been proposed that at higher temperatures and lower radical concentrations, side reactions like backbiting (intramolecular chain transfer) become more significant, leading to the formation of mid-chain radicals whose termination pathways are more complex. nih.govnih.gov For a bulky monomer like this compound, steric factors may also influence the relative probabilities of these termination pathways.

Controlled/Living Polymerization Techniques for Poly(this compound)

To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled/living polymerization techniques have been developed. These methods are designed to minimize irreversible termination events, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. escholarship.org

Reversible Deactivation Radical Polymerization (RDRP) Strategies

Reversible Deactivation Radical Polymerization (RDRP) is a major class of controlled polymerization techniques. acs.org RDRP methods are characterized by a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. acs.org This equilibrium significantly reduces the probability of bimolecular termination reactions between two active radicals, thereby imparting "living" characteristics to the polymerization. nih.gov

Atom Transfer Radical Polymerization (ATRP) is one of the most versatile and widely used RDRP methods for synthesizing well-defined acrylic polymers. escholarship.orgnih.gov The control in ATRP is achieved through a reversible redox process, typically catalyzed by a transition metal complex (e.g., copper halide), which shuttles a halogen atom between the catalyst and the dormant polymer chain end. cmu.edu This process maintains a very low concentration of active radicals at any given time, suppressing termination and enabling controlled chain growth. cmu.edu

ATRP has been successfully applied to a wide range of acrylate monomers, from simple methyl acrylate to long-chain variants like lauryl (C12) and stearyl (C18) acrylate. cmu.edursc.org The polymerization of these long-chain acrylates via Cu(0)-mediated RDRP shows good first-order kinetics, a linear evolution of molecular weight with conversion, and low dispersity values (around 1.10), indicating a well-controlled process. rsc.org Given these successes, ATRP is a highly suitable technique for achieving the controlled homopolymerization of this compound to produce well-defined poly(this compound).

Table 3: Example Conditions for a Controlled ATRP of Methyl Acrylate

ParameterCondition
Monomer Methyl Acrylate (MA)
Initiator Methyl 2-bromopropionate (MBrP)
Catalyst (Deactivator) CuBr₂
Catalyst (Activator) CuBr (fed continuously)
Ligand Me₆TREN
Solvent Dimethylformamide (DMF)
Temperature 60°C
Molar Ratio [MA]₀:[MBrP]₀:[CuBr₂]₀:[Me₆TREN]₀ 100:1:0.005:0.01
Resulting Dispersity (Mₙ/Mₙ) ~1.15

This table provides representative conditions for the ATRP of methyl acrylate, which can be adapted for this compound. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

No specific research data is available for the RAFT polymerization of this compound.

Nitroxide-Mediated Polymerization (NMP)

Specific studies on the Nitroxide-Mediated Polymerization of this compound have not been found in the available scientific literature.

Anionic Polymerization Approaches

Detailed information regarding the anionic polymerization of this compound is not available.

Impact of Polymerization Conditions on Poly(this compound) Microstructure and Molecular Weight Distribution

Initiator Type and Concentration Effects

There is no specific data on the effects of initiator type and concentration on the polymerization of this compound.

Temperature Dependence of Polymerization Rate and Molecular Weight

Research detailing the temperature dependence of the polymerization rate and molecular weight for this compound could not be identified.

Solvent Effects and Heterogeneous Polymerization Systems

Information regarding the effects of different solvents or the use of heterogeneous polymerization systems for this compound is not available in the scientific literature.

Lack of Publicly Available Data Prevents a Detailed Analysis of this compound Copolymerization Behavior

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the copolymerization behavior of this compound. Despite extensive searches for data related to its free-radical copolymerization kinetics, monomer reactivity ratios, and behavior in controlled polymerization systems, no specific studies detailing these aspects for this particular compound could be identified.

The user's request for a detailed article structured around the copolymerization of this compound, including specific subsections on its kinetic and microstructural analysis, cannot be fulfilled at this time due to the absence of foundational research data in the public domain. The creation of scientifically accurate content, including data tables on monomer reactivity ratios (r1, r2), investigations into statistical copolymerization phenomena, and analysis of alternating and block copolymer formation, is contingent upon the existence of such primary research.

Similarly, information regarding controlled copolymerization strategies employing this compound and the design and synthesis of specific copolymer systems, such as its copolymerization with other alkyl acrylate monomers, is not available in the reviewed literature.

While a substantial body of research exists for the copolymerization of more common alkyl acrylates, the unique branched, long-chain structure of this compound necessitates specific experimental investigation to determine its reactivity and copolymerization characteristics. Extrapolation from other acrylate monomers would not provide the scientifically accurate and specific data required to address the user's detailed outline.

Therefore, until research focusing specifically on the copolymerization of this compound is conducted and published, a comprehensive and data-rich article on this subject cannot be generated.

Copolymerization Behavior of 2 Methyltridecyl Acrylate

Design and Synthesis of Specific Copolymer Systems with 2-Methyltridecyl Acrylate (B77674)

Copolymerization with Methacrylate (B99206) Monomers

The copolymerization of 2-methyltridecyl acrylate with various methacrylate monomers is a significant area of research, leading to the synthesis of copolymers with a wide range of properties. The reactivity ratios of the monomers involved are crucial in determining the final copolymer composition and microstructure. Generally, in acrylate-methacrylate copolymerization, the reactivity of the monomers is influenced by the polarity and steric hindrance of the substituent groups.

The solvent used in the polymerization process can also play a critical role. Studies on sparingly water-soluble monomers have shown that solvent polarity can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects the propagation rate coefficients and copolymerization reactivity ratios. rsc.org For the copolymerization of this compound, a hydrophobic monomer, with more polar methacrylate monomers, the choice of a suitable solvent would be critical to ensure a homogeneous reaction medium and to control the copolymerization kinetics.

Table 1: Representative Reactivity Ratios for Acrylate-Methacrylate Copolymerization Systems

Monomer 1 (M1)Monomer 2 (M2)r1r2System Description
Methyl AcrylateDi(ethylene glycol) methyl ether methacrylate--Model for common emulsion monomers. rsc.org
n-Butyl AcrylateMethyl Methacrylate--Widely used in coatings and adhesives. mdpi.com
2-Hydroxypropyl MethacrylateMethyl Methacrylate1.060.40Free radical polymerization. mdpi.com

Note: Specific values for this compound are not available and are represented by "-". The data presented is for analogous systems to infer potential behavior.

Copolymerization with Styrenic Monomers (e.g., α-Methyl Styrene)

The copolymerization of acrylates with styrenic monomers is a well-established method for producing a variety of commercially important polymers. When considering the copolymerization of this compound with a styrenic monomer like α-methylstyrene, the relative reactivities of the two monomers are a key factor. In general, styrenic monomers can exhibit different copolymerization behavior compared to acrylates.

The choice of the initiation system can also impact the reactivity ratios and the polymerization mechanism. mdpi.com Different initiators can lead to variations in the formation of catalyst complexes with the monomers, thereby affecting their incorporation into the polymer chain. mdpi.com

Copolymerization with Functional Monomers (e.g., Acrylic Acid, Acrylamide)

Incorporating functional monomers such as acrylic acid or acrylamide (B121943) into a copolymer with this compound can impart specific properties like hydrophilicity, adhesion, and reactivity for post-polymerization modifications. The presence of functional groups can significantly influence the copolymerization kinetics and the final polymer structure.

For instance, the copolymerization of acrylonitrile (B1666552) and acrylamide has been studied to control monomer sequence distribution. mdpi.com The different reactivity of the monomers leads to changes in the monomer feed composition throughout the reaction, which can result in a gradient of monomer incorporation along the polymer chain. mdpi.com A similar effect could be expected in the copolymerization of the hydrophobic this compound with hydrophilic monomers like acrylic acid or acrylamide.

The reactivity ratios in such systems are often influenced by the solvent and the pH (in the case of ionizable monomers like acrylic acid). Hydrogen bonding interactions between the functional monomer, the acrylate, and the solvent can play a significant role in the polymerization process.

Advanced Microstructural Characterization of this compound Copolymers

Elucidation of Monomer Sequence Distribution

The distribution of monomer units along a copolymer chain is a critical factor that governs the macroscopic properties of the material. sapub.org For copolymers of this compound, understanding the monomer sequence distribution is essential for tailoring properties such as glass transition temperature, mechanical strength, and surface characteristics.

The monomer sequence distribution is primarily determined by the monomer reactivity ratios and the monomer feed ratio during copolymerization. mdpi.com Statistical methods, based on the determined reactivity ratios, can be employed to calculate the probability of finding specific monomer sequences (dyads, triads, etc.) within the copolymer chain. mdpi.comsapub.org For example, the Igarashi method can be used to calculate the distribution of dyad monomer sequences. mdpi.com

For a hypothetical copolymer of this compound (M1) and a comonomer (M2), if the product of the reactivity ratios (r1r2) is less than 1, a random distribution of monomers in the polymer is suggested. sapub.org If r1r2 is close to zero, there is a tendency towards alternation.

Table 2: Theoretical Monomer Sequence Distribution based on Reactivity Ratios

Reactivity Ratio Product (r1r2)Copolymer StructureExpected Properties
~ 0AlternatingRegular structure, potentially leading to specific thermal and mechanical properties.
< 1RandomA statistical distribution of monomer units.
= 1IdealMonomer incorporation is proportional to the feed composition.
> 1BlockyTendency for monomers to form longer homopolymer sequences.

Analysis of Branching and Crosslinking Formation

Branching and crosslinking can significantly alter the properties of acrylate copolymers, transforming them from soluble thermoplastics to insoluble thermosets with enhanced mechanical and thermal stability. In acrylate polymerizations, branching can occur through chain transfer to the polymer backbone. engconfintl.org This process involves the abstraction of a hydrogen atom from the polymer chain, creating a new radical site from which a new polymer chain can grow.

When multifunctional monomers are included in the copolymerization, crosslinking occurs, leading to the formation of a three-dimensional network. The reactivity of the pendent vinyl groups on an incorporated crosslinker monomer is often different from that of the free monomer, a factor that needs to be considered in kinetic models. engconfintl.org

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the structure of crosslinked polymers. researchgate.net By measuring the storage modulus and glass transition temperature, parameters such as the molecular weight between crosslinks (Mc) and the crosslink density can be calculated. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy can be used to determine the degree of conversion of the monomers by monitoring the disappearance of the characteristic double bond absorption bands. researchgate.net

For copolymers containing this compound, the long, branched alkyl side chain could potentially influence the extent of branching and crosslinking by creating steric hindrance around the polymer backbone.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyltridecyl Acrylate Polymers and Copolymers

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the successful polymerization of the 2-Methyltridecyl acrylate (B77674) monomer and determining the microstructure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of poly(2-Methyltridecyl acrylate). ¹H and ¹³C NMR provide detailed information about the polymer's chemical environment, stereochemistry (tacticity), and monomer conversion.

¹H NMR: In the ¹H NMR spectrum of poly(this compound), the disappearance of the vinyl proton signals from the monomer (typically found between 5.5 and 6.5 ppm) confirms polymerization. The resulting spectrum is characterized by broad signals corresponding to the polymer backbone and the long alkyl side chain. Key signals include the methine proton of the backbone (-CH-), the methylene (B1212753) protons of the backbone (-CH₂-), and the various methylene and methyl protons of the 2-methyltridecyl group.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is readily identified (around 174-176 ppm). Signals from the polymer backbone carbons and the numerous distinct carbons of the branched alkyl side chain can be resolved to provide a complete picture of the polymer structure.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals, which is especially useful for complex structures like copolymers. These methods reveal correlations between protons and carbons that are bonded to each other, confirming the connectivity of the atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly(this compound)

Assignment Structure Fragment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CarbonylC=O-174 - 176
Backbone Methineα-CH2.2 - 2.640 - 45
Backbone Methyleneβ-CH₂1.4 - 2.034 - 38
Ester Methylene-O-CH₂-3.8 - 4.265 - 70
Side-Chain Methine-CH(CH₃)-1.5 - 1.830 - 35
Side-Chain Methyl-CH(CH₃)-0.8 - 1.018 - 22
Side-Chain Methylene-(CH₂)ₙ-1.2 - 1.422 - 32
Terminal Methyl-CH₃0.8 - 0.9~14

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance (ATR-FTIR)

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming the monomer's incorporation. The primary diagnostic peak for poly(this compound) is the strong carbonyl (C=O) stretching vibration of the ester group. The disappearance of the C=C double bond absorption from the acrylate monomer is a key indicator of successful polymerization. ATR-FTIR is a surface-sensitive variation that allows for the direct analysis of solid polymer films or samples with minimal preparation.

Table 2: Key FTIR Vibrational Bands for Poly(this compound)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretching (Alkyl)-CH₃, -CH₂, -CH-2850 - 2960Strong
C=O Stretching (Ester)-C(=O)O-1730 - 1740Very Strong
C-H Bending (Alkyl)-CH₂-, -CH₃1380 - 1470Medium
C-O Stretching (Ester)-C-O-1150 - 1250Strong

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution, which are critical parameters that define the physical properties of the polymer.

GPC, also known as SEC, is the standard method for measuring the molecular weight distribution of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI = Mₒ/Mₙ) of poly(this compound) can be determined. The PDI value indicates the breadth of the molecular weight distribution.

For a more accurate and absolute determination of molecular weight, GPC can be coupled with advanced detectors, most notably a multi-angle light scattering (MALS) detector. The GPC-MALS system does not rely on column calibration with standards. Instead, the MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column. This allows for the direct calculation of the absolute molar mass at each point in the chromatogram, providing a more accurate and reliable molecular weight distribution for novel polymers like poly(this compound) without the need for structurally similar standards.

Thermal Analysis Techniques for Polymer Transitions and Stability Profiles

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers and copolymers of this compound, these methods are indispensable for characterizing their service temperature range, processing conditions, and long-term stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on phase transitions, such as the glass transition and melting, as well as the thermal degradation profile of the material.

Differential Scanning Calorimetry (DSC) and Photo-DSC

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a polymer's thermal properties change with temperature. eag.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify the energy changes associated with thermal transitions. youtube.com For polymers of this compound, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This parameter is critical as it defines the upper-temperature limit for the material's use in rigid applications and the lower limit for flexible applications.

The Tg of poly(alkyl acrylates) is heavily influenced by the length and structure of the alkyl side chain. Longer, more flexible side chains, such as the 2-methyltridecyl group, increase the free volume between polymer chains, which generally leads to a lower Tg compared to acrylates with shorter side chains. For instance, poly(butyl acrylate) has a Tg of -54°C, while poly(dodecyl acrylate) has a Tg of -3°C, illustrating the trend of increasing Tg with very long linear side chains due to side-chain crystallization. sigmaaldrich.com The branched nature of the 2-methyltridecyl group would also influence chain packing and mobility, affecting the final Tg value.

Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates) Note: This data is for analogous linear and branched poly(alkyl acrylates) and is representative of the expected range for poly(this compound).

PolymerGlass Transition Temperature (Tg) in °C
Poly(ethyl acrylate)-24
Poly(butyl acrylate)-54
Poly(2-ethylhexyl acrylate)-50
Poly(dodecyl acrylate)-3
Poly(stearyl acrylate)48.1 (onset melting)

Data sourced from literature values for analogous polymers. sigmaaldrich.comresearchgate.netijeas.org

Photo-DSC is a specialized DSC technique that adds a UV light source to study photopolymerization (UV curing) reactions. mdpi.com This method is particularly relevant for acrylate-based systems, which are often cured using UV radiation to form crosslinked networks. Photo-DSC measures the exothermic heat released during the polymerization reaction upon exposure to UV light. nih.gov This allows for the kinetic analysis of the curing process, providing key parameters such as the total reaction enthalpy (ΔH), the rate of polymerization, and the degree of monomer conversion. mdpi.comresearchgate.net

Studies on acrylate photopolymerization using Photo-DSC reveal that the curing kinetics are significantly influenced by factors like UV light intensity, exposure time, and the concentration of the photoinitiator. mdpi.comnih.gov Higher UV intensity generally leads to a faster reaction rate and a higher degree of conversion in a shorter time. mdpi.com For a system based on this compound, Photo-DSC could be used to optimize curing conditions to achieve desired network properties, balancing cure speed with the final conversion to minimize residual monomer.

Table 2: Influence of UV Intensity on Curing Parameters of an Acrylate System (Conceptual Data) This table illustrates the typical effects observed in Photo-DSC analysis of acrylate photopolymerization.

UV Light Intensity (mW/cm²)Time to Peak Exotherm (s)Reaction Enthalpy (J/g)Final Curing Degree (%)
1012.528070
207.031578
304.232581
402.833082

Conceptual data based on findings from studies on similar acrylate systems. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a common method for determining the thermal stability and decomposition profile of polymeric materials. nih.gov For polymers and copolymers of this compound, TGA provides crucial information about the onset temperature of degradation, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.

The thermal degradation of poly(alkyl acrylates) in an inert atmosphere typically occurs through a complex, multi-stage process. bohrium.com The primary mechanisms include:

Side-chain reactions: Scission of the ester group can lead to the formation of an olefin (e.g., 2-methyltridecene) and a poly(acrylic acid) backbone. bohrium.com

Random main-chain scission: This process breaks the polymer backbone, leading to the formation of various smaller fragments, including monomer, dimer, and trimer. researchgate.net

Studies on analogous long-chain polyacrylates, such as poly(2-ethyl hexyl acrylate) and poly(stearyl acrylate), provide a model for the expected behavior of poly(this compound). The thermal stability is influenced by the length of the alkyl side chain. researchgate.net For example, TGA of poly(stearyl acrylate) shows a single-step degradation process beginning around 280°C. ijeas.org Poly(2-ethyl hexyl acrylate) also shows its main degradation phase starting above 250°C. nih.gov The presence of a branch point in the 2-methyltridecyl group may introduce different bond scission pathways compared to linear analogs.

Table 3: TGA Decomposition Data for Analogous Poly(alkyl acrylates/methacrylates) Note: Data was collected under a nitrogen atmosphere at a heating rate of 10°C/min, unless otherwise specified.

PolymerOnset Decomposition Temp. (Tonset)Temp. of Max. Decomposition Rate (Tmax)Activation Energy (Ea) Range (kJ/mol)
Poly(2-ethyl hexyl acrylate)~250°C~420°C80 - 170
Poly(stearyl acrylate)~280°C~410°CNot Reported
Poly(methyl methacrylate)~250-290°C (multi-stage)~290°C and ~365°C110 - 180

Data sourced from TGA studies on analogous polymers. ijeas.orgnih.govmdpi.com

Theoretical and Computational Investigations of 2 Methyltridecyl Acrylate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules and predict the energetics of chemical reactions. For the free-radical polymerization of acrylates, DFT is instrumental in mapping out the potential energy surfaces of various reaction pathways, including initiation, propagation, chain transfer, and termination. westlake.edu.cn

Reaction Mechanisms: In the context of 2-methyltridecyl acrylate (B77674) polymerization, DFT calculations can elucidate several key mechanistic steps:

Propagation: The addition of a monomer to the growing polymer radical is the fundamental step of polymerization. DFT can model the transition state of this reaction to determine its activation energy.

Chain Transfer to Monomer (CTM): A hydrogen atom is abstracted from a monomer molecule by the growing radical, terminating one chain and initiating a new one. For 2-methyltridecyl acrylate, hydrogen abstraction could occur from the backbone or the bulky side chain. DFT studies on simpler alkyl acrylates have shown that hydrogen abstraction is a likely mechanism. researchgate.net

Intermolecular Chain Transfer to Polymer (CTP): This process involves a growing radical abstracting a hydrogen atom from the backbone of a "dead" polymer chain, leading to the formation of a mid-chain radical and subsequent branching. westlake.edu.cnsemanticscholar.org Studies on other alkyl acrylates indicate that abstraction of tertiary hydrogens is the most favorable pathway, a mechanism highly relevant to the branched structure of poly(this compound). westlake.edu.cn

Backbiting (Intramolecular CTP): A chain-end radical can abstract a hydrogen atom from its own backbone, typically forming a six-membered ring transition state. This results in a tertiary mid-chain radical that can propagate to form a short branch.

Energetics: DFT calculations provide quantitative data on the thermodynamics and kinetics of these reactions. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets, researchers can calculate activation energies (Ea) and reaction enthalpies (ΔH). westlake.edu.cnresearchgate.net This information is crucial for predicting reaction rates and understanding how the unique structure of the 2-methyltridecyl group—with its branching point and long aliphatic chain—influences reactivity compared to linear or shorter-chain acrylates. For instance, the steric hindrance from the bulky side group could affect the activation energy of the propagation step.

Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reactions in Acrylate Polymerization This table presents typical energy ranges for common acrylates and hypothesized values for this compound to illustrate the expected influence of its structure.

Reaction StepTypical Activation Energy (Ea) for Simple Acrylates (kcal/mol)Hypothesized Influence for this compound
Propagation4 - 8Potentially higher due to steric hindrance from the branched side chain.
Backbiting (Intramolecular CTP)8 - 12Comparable or slightly altered, depending on the conformation allowing hydrogen abstraction.
Intermolecular CTP (Tertiary H)10 - 15Highly probable due to the presence of tertiary hydrogens on the polymer backbone.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For poly(this compound), MD simulations offer a window into the nanoscale behavior of the polymer, connecting its molecular structure to macroscopic material properties. researchgate.net

Polymer Conformation: The conformation of a polymer chain—its shape and size in space—is determined by rotations around its chemical bonds. MD simulations can predict the equilibrium conformation of poly(this compound) chains. The long, bulky 2-methyltridecyl side chains are expected to significantly increase the polymer's free volume and influence how the chains pack together. researchgate.net This increased spacing between polymer backbones would likely lead to greater chain mobility and a lower glass transition temperature (Tg) compared to polymers with smaller side chains like poly(methyl acrylate). nih.gov

Table 2: Properties of Poly(this compound) Investigated by Molecular Dynamics This table outlines key parameters obtained from MD simulations and their significance for understanding the polymer's behavior.

Simulation OutputDescriptionPredicted Significance for Poly(this compound)
Radius of Gyration (Rg)A measure of the polymer chain's overall size and compactness.Expected to be large, reflecting an extended chain conformation due to bulky side groups.
Mean Squared Displacement (MSD)Quantifies the average distance a polymer segment travels over time, indicating mobility.Higher MSD values are anticipated, suggesting greater chain flexibility and a lower Tg.
Fractional Free Volume (FFV)The volume within the polymer bulk not occupied by the polymer chains themselves.A high FFV is predicted, which facilitates segmental motion and affects permeability. researchgate.net
Cohesive Energy Density (CED)The energy required to separate molecules, reflecting the strength of intermolecular forces.Helps predict solubility in various solvents and miscibility with other polymers.

Development and Application of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. acs.org These models are built by calculating numerical values, known as molecular descriptors, that encode structural information and using regression analysis to create a mathematical formula that predicts a specific property. acs.org

For a monomer like this compound, the QSPR approach can be used to predict key properties of its corresponding polymer without the need for synthesis and physical testing. The process involves:

Descriptor Calculation: A wide range of 2D and 3D descriptors for the this compound monomeric unit are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (describing branching and connectivity), and quantum-chemical descriptors.

Model Development: A dataset of known polymers with their experimental properties is used to train a statistical model (e.g., multiple linear regression). The model selects the most relevant descriptors that correlate with the property of interest.

Property Prediction: Once validated, the model can predict properties for new polymers, such as poly(this compound), based solely on the descriptors of its repeating unit.

Properties that are commonly predicted using QSPR for polymers include glass transition temperature (Tg), refractive index, density, and thermal stability. For this compound, descriptors related to its high molecular weight, branching, and the number of sp³-hybridized carbons would be particularly significant in QSPR models.

Table 3: Application of QSPR for Predicting Properties of Poly(this compound) This table shows examples of properties that can be predicted and the relevant molecular descriptors.

Predicted PropertyRelevant Molecular Descriptors for the MonomerSignificance
Glass Transition Temperature (Tg)Connectivity indices, Wiener index (path number), Molecular weightPredicts the transition from a rigid to a flexible state, defining the material's operating temperature.
Refractive Index (n)Molar refractivity, Polarizability, E-state indicesCrucial for optical applications like coatings and lenses.
Density (ρ)Molecular volume, van der Waals surface areaA fundamental physical property important for material design and processing.

Computational Methodologies for Acrylate Characterization and Formulation Design (e.g., Okoruwa Maximum Saturation Potential (OMSP))

Beyond fundamental theoretical studies, novel computational methodologies are being developed to streamline the practical aspects of polymer formulation. The Okoruwa Maximum Saturation Potential (OMSP) is one such methodology that bridges experimental characterization with computational design, particularly for photo-curable acrylate resins.

The OMSP method utilizes Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to analyze the acrylate functional group peak around 810 cm⁻¹. This spectral data is then processed using principles of Gaussian normal distribution to generate unique numerical outputs. These outputs serve as a quantitative signature for an acrylate's potential reactivity and its behavior within a formulation.

Key features of the OMSP methodology include:

Quantitative Characterization: OMSP provides numerical values that can distinguish between different acrylates, even those with the same viscosity or functionality.

Reactivity Potential: The method can define the potential reactivity of a formulation without needing to know its exact components.

Digital Formulation: The Gaussian curves that define each acrylate can be stored in a database. This allows for the digital simulation of mixing different acrylates, with results that show a high degree of accuracy compared to physical mixtures.

For a specialized monomer like this compound, the OMSP methodology would be a powerful tool. It could be used to rapidly assess its reactivity profile and predict how it would perform in a complex photoresin formulation alongside other monomers, oligomers, and photoinitiators. This approach significantly reduces the time and material costs associated with traditional trial-and-error formulation development.

Table 4: Overview of the Okoruwa Maximum Saturation Potential (OMSP) Methodology This table summarizes the inputs, outputs, and advantages of using OMSP for acrylate characterization.

AspectDescription
Input DataATR-FTIR spectrum of the acrylate monomer or formulation, focusing on the ~810 cm⁻¹ peak.
Computational ProcessApplies Gaussian normal distribution principles to the spectral data to generate characteristic numerical outputs.
Key OutputsOMSP Area, Peak Height, and other numerical descriptors that quantify potential reactivity and saturation.
Primary Advantages- Enables rapid and precise characterization of new monomers.
  • Allows for digital simulation and design of formulations.
  • Reduces reliance on costly and time-consuming experimental screening.

  • Degradation Mechanisms of Poly 2 Methyltridecyl Acrylate and Its Copolymers

    Thermal Degradation Pathways and Kinetics

    Analysis of Random Chain Scission and Depolymerization Processes

    The thermal degradation of poly(alkyl acrylates) is often initiated by random chain scission, where the polymer backbone breaks at arbitrary points. researchgate.net This process leads to a rapid decrease in molecular weight. Following initial scission, depolymerization can occur, which is essentially the reverse of polymerization, yielding monomer units. polychemistry.com However, for many polyacrylates, unlike poly(methyl methacrylate) which yields almost 100% monomer, depolymerization is not the sole degradation pathway. researchgate.netpolychemistry.com The macroradicals formed from chain scission can also undergo other reactions, leading to a variety of degradation products. researchgate.net

    The process can be summarized in the following steps:

    Initiation: Homolytic cleavage of the C-C backbone, often at weak links, creates a pair of polymer radicals.

    Depropagation (Unzipping): The polymer radical can depropagate, releasing monomer units of 2-methyltridecyl acrylate (B77674).

    Termination: Radicals can be terminated through various mechanisms, halting the degradation cascade.

    Investigation of Decarboxylation and Alkyl Side-Group Elimination

    Reactions involving the long alkyl side-group are significant in the thermal degradation of poly(2-methyltridecyl acrylate). In oxygen-free environments, polyacrylates can undergo degradation through rearrangements that result in decarboxylation, releasing carbon dioxide. nih.gov

    A primary mechanism for side-group elimination in poly(n-alkyl acrylates) is a non-radical intramolecular rearrangement involving a six-membered ring transition state. researchgate.net This process leads to the formation of an alkene (tridecene, in this case) and a carboxylic acid group on the polymer backbone. researchgate.net The resulting poly(acrylic acid) structure can then undergo further reactions, such as dehydration to form cyclic anhydrides. researchgate.net This side-chain decomposition competes with main-chain scission, and its prevalence is influenced by the structure of the alkyl group and the degradation temperature. acs.org

    Influence of Polymer Architecture and Chain Length on Thermal Stability

    For poly(alkyl acrylates), the length and branching of the alkyl side chain are also crucial. While specific studies on poly(this compound) are limited, trends observed in other poly(alkyl acrylates) and methacrylates suggest that the large, branched 2-methyltridecyl group can influence degradation. The presence of a tertiary hydrogen atom at the branch point may create a site susceptible to radical abstraction, potentially lowering the initiation temperature for degradation compared to its linear isomer, poly(tetradecyl acrylate). Conversely, the bulky side group may introduce steric hindrance that could impede certain degradation pathways.

    Polymer FeatureInfluence on Thermal StabilityRationale
    High Molecular Weight IncreasesMore energy is needed to break down larger polymer chains. polychemistry.com
    Branched Architecture Can decreaseBranch points may create sterically hindered sites or, conversely, weak points susceptible to initial scission. tue.nl
    Long Alkyl Side-Chain Can decreaseProvides more sites for hydrogen abstraction and side-chain elimination reactions. researchgate.net

    Comparative Study of Degradation in Inert vs. Oxidative Atmospheres

    The degradation mechanism of poly(this compound) is significantly different in the presence of oxygen compared to an inert atmosphere like nitrogen. nih.gov

    Inert Atmosphere (Pyrolysis): In the absence of oxygen, degradation is dominated by the mechanisms described above: random chain scission and side-group elimination through intramolecular rearrangements leading to alkene and carboxylic acid formation. researchgate.netnih.gov Decarboxylation may also occur at higher temperatures. nih.gov

    Oxidative Atmosphere (Oxidative Degradation): The presence of oxygen accelerates the degradation process. nih.gov The mechanism involves a free-radical chain reaction initiated by the formation of polymer radicals. These radicals react rapidly with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer backbone to form hydroperoxides. The decomposition of these unstable hydroperoxides leads to a cascade of further reactions, including chain scission and the formation of various oxygenated products like alcohols, aldehydes, and ketones. nist.govnih.gov Oxygen can trap polymer radicals that result from chain scissions, which can delay mass loss to slightly higher temperatures compared to end-initiated degradation. nist.gov

    Identification and Quantification of Gaseous Degradation Products (e.g., CO, CO₂, Volatile Organics)

    The thermal decomposition of poly(alkyl acrylates) generates a complex mixture of volatile products. researchgate.net The specific products and their relative quantities depend on the degradation conditions. gla.ac.uk For poly(this compound), the expected products would be analogous to those from other long-chain polyacrylates.

    Table of Potential Thermal Degradation Products:

    Product Category Specific Examples Origin Mechanism
    Alkenes Tridecene isomers Side-group elimination via six-membered ring transition state. researchgate.net
    Alcohols 2-Methyltridecanol Cleavage of the ester linkage. researchgate.net
    Carbon Oxides Carbon dioxide (CO₂), Carbon monoxide (CO) Decarboxylation of the ester group or subsequent oxidation. nist.govresearchgate.net
    Monomer/Oligomers This compound, Dimers, Trimers Depolymerization and random chain scission. researchgate.net

    | Other Organics | Aldehydes, Acetates | Secondary reactions from alkyl ester decomposition. researchgate.net |

    Photo-Degradation and Photo-Oxidative Degradation Phenomena

    Polyacrylates are generally known for their relatively high photostability compared to other polymers like polyolefins. However, prolonged exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, leads to photo-degradation and photo-oxidative degradation. dntb.gov.uarsc.org This process alters the material's properties, causing discoloration, loss of mechanical strength, and the formation of cracks. rsc.org

    The degradation is initiated by the absorption of UV photons, which can break chemical bonds and create free radicals. nih.gov While the acrylate ester group itself is not strongly photoactive at wavelengths typical of solar radiation, impurities or chromophores within the polymer can act as photoinitiators.

    For poly(alkyl acrylates) with long alkyl chains, the methyne hydrogens on the polymer backbone and the methylene (B1212753) hydrogens on the side chain can be susceptible to abstraction by radicals, initiating an oxidative chain reaction. researchgate.net The instability to light can increase with the length of the alkyl side chain due to the higher number of abstractable hydrogens. researchgate.net The general photo-oxidative mechanism involves the formation of hydroperoxides, which then decompose to form various products, leading to chain scission and/or cross-linking. In many acrylic polymers, photo-oxidation occurs simultaneously with photo-degradation. rsc.orgrsc.org The long molecular chain makes the polymer more susceptible to degradation, with the level of deterioration showing a linear dependence on the polymer's molecular weight. rsc.org

    Mechanisms of UV-Induced Polymer Bond Cleavage

    The degradation of polyacrylates initiated by ultraviolet (UV) radiation involves the absorption of photons, leading to the electronic excitation of atoms within the polymer structure. rsc.org This process is particularly effective for atoms with an unpaired electron or a double bond. rsc.orgresearchgate.net The absorption of UV energy generates short-lived radicals that trigger a cascade of photochemical reactions, resulting in significant structural deterioration. rsc.orgresearchgate.net

    Role of Oxygen and Light in Photo-Oxidative Reactions

    When polyacrylates are exposed to UV radiation in the presence of air, photo-oxidation occurs concurrently with photodegradation. researchgate.netrsc.org This process significantly enhances the degradation compared to photodegradation or thermo-oxidative degradation alone. researchgate.net The interaction of UV light and oxygen initiates a series of chemical reactions that alter the polymer's structure.

    The process begins when UV radiation creates free radicals on the polymer chain. These radicals react with molecular oxygen to form peroxy radicals. In air, thermal degradation of polyacrylates proceeds through peroxide formation, followed by further radical reactions with oxygen, leading to depolymerization and the formation of byproducts like alcohols and carbon dioxide. nih.gov The propagation of these oxidative reactions can lead to the formation of hydroperoxides (ROOH), which further contribute to chain scission and degradation of the material's strength and flexibility. candu.org

    Competition between Chain Scission and Crosslinking in Photo-Degradation

    During photo-degradation, two competing processes can occur: chain scission and crosslinking. rsc.org Chain scission is the breaking of chemical bonds in the polymer's backbone, which reduces the molecular weight and can lead to cracking, color changes, and embrittlement. ebeamservices.com Conversely, crosslinking is the formation of new covalent bonds between polymer chains, which increases the molecular weight and can alter the material's mechanical properties. researchgate.net

    For some acrylic copolymers, these two phenomena can be observed at different stages of UV exposure. rsc.org For instance, in studies of a poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) terpolymer, crosslinking was the dominant process during short irradiation times (less than 60 minutes), leading to an increase in average molecular weight. rsc.org However, at longer irradiation times, chain scission became the prevailing mechanism, causing the copolymer to degrade and its molecular weight to decrease. rsc.org The balance between these two reactions is critical in determining the ultimate change in the polymer's properties upon UV exposure. scirp.org

    Process Description Effect on Molecular Weight Primary Consequence
    Chain Scission Cleavage of the main polymer backbone. ebeamservices.comDecrease rsc.orgDegradation, softening, loss of elastic properties. researchgate.net
    Crosslinking Formation of new covalent bonds between polymer chains. researchgate.netIncrease rsc.orgIncreased stiffness, potential for embrittlement.

    Hydrolytic Degradation Mechanisms of Ester Linkages

    The ester linkages (-COO-) present in the side chains of polyacrylates are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. rsc.orgresearchgate.net This process is a significant degradation pathway, particularly in humid or aqueous environments. While some polyacrylates like poly(methyl methacrylate) (PMMA) are known for their stability against hydrolysis, the general class of polymers containing ester groups can undergo this form of degradation. researchgate.netumons.ac.be The process involves a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid and an alcohol. nih.gov

    Kinetics and Catalysis of Ester Bond Hydrolysis by Acids and Bases

    The rate of ester bond hydrolysis is significantly influenced by the pH of the surrounding environment, with the reaction being catalyzed by both acids and bases. nih.gov

    Base-Catalyzed Hydrolysis: This is generally the more dominant mechanism for acrylates. nih.gov The reaction often proceeds via a BAC2 mechanism, which involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester group. nih.gov The rate of hydrolysis increases with higher pH due to the increased concentration of hydroxide ions. nih.gov For some related polymers, base-catalyzed hydrolysis can exhibit autoretarded kinetics, where the reaction slows down over time due to electrostatic repulsion between the anionic reagent (OH⁻) and the increasingly anionic polymer substrate as ester groups are converted to carboxylate groups. researchgate.net

    Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for acrylates, acidic conditions can also promote the cleavage of ester bonds. nih.gov

    The kinetics of these reactions are often modeled as first-order processes. nih.gov The specific rate of hydrolysis is dependent on the chemical structure of the polymer and the environmental conditions. rsc.org

    Catalyst Mechanism Relative Rate Key Factors
    Base (OH⁻) Nucleophilic attack on the ester's carbonyl carbon (BAC2 mechanism). nih.govGenerally faster than acid catalysis. nih.govpH, temperature, polymer structure. nih.gov
    Acid (H⁺) Protonation of the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by water.Generally slower for acrylates.pH, temperature.

    Impact of Environmental Humidity and Aqueous Environments on Degradation

    Environmental moisture plays a crucial role in the hydrolytic degradation of polymers containing ester linkages. researchgate.net The presence of water, either as humidity in the air or in an aqueous solution, provides the necessary reactant for the hydrolysis reaction to proceed.

    Studies on related polymers have shown a direct correlation between humidity levels and the rate of degradation. For example, the degradation of polylactic acid (PLA) is significantly more pronounced in environments with higher relative humidity, leading to a greater reduction in tensile strength. researchgate.net This is attributed to the absorption of moisture by the polymer, which facilitates the hydrolysis of its ester linkages. researchgate.net In outdoor soil environments, polyacrylates undergo repetitive cycles of water adsorption and evaporation due to rainfall and changing humidity. mdpi.com This continuous expansion and contraction can cause physical stress and allow components from the soil to invade the polymer film, roughening the surface and accelerating degradation. mdpi.com For some polyacrylates, the most severe degradation occurs when UV radiation and liquid water act on the polymer surface simultaneously. irbnet.de

    Biodegradation Processes and Enzymatic Action

    Biodegradation is the deterioration of a material through the action of microorganisms such as bacteria and fungi or their enzymes. nih.govresearchgate.net For polyacrylates, this process primarily involves the enzymatic hydrolysis of the ester bonds in the polymer's side chains. google.comcore.ac.uk

    The process can be described in two stages:

    Primary Biodegradation: Extracellular enzymes, such as esterases and lipases, catalyze the cleavage of the polymer's ester bonds. nih.govresearchgate.netcore.ac.uk This breaks the large polymer into smaller, water-soluble components like oligomers and monomers. nih.gov Because the enzymes are often too large to penetrate the bulk polymer, this degradation is typically a surface erosion process. mdpi.com

    Ultimate Biodegradation (Mineralization): The smaller molecules produced during primary degradation are transported into the microbial cells and used as a source of carbon and energy. nih.gov This metabolic process results in the formation of simple inorganic compounds like carbon dioxide, water, and biomass. nih.gov

    The rate and extent of biodegradation are critically dependent on the polymer's molecular weight; smaller polymer chains are generally more susceptible to microbial attack. nih.gov For instance, acrylic acid monomers and dimers can be completely mineralized, while larger polyacrylic acid polymers show significantly lower levels of biodegradation over the same period. nih.gov Microbial communities are often more effective at degrading polymers than pure cultures. researchgate.net

    Identification of Microbial Degradation Pathways

    The microbial degradation of poly(this compound) is a complex process primarily driven by the metabolic activity of diverse microbial communities found in various environments. researchgate.net While specific pathways for this particular polymer are not extensively detailed in current literature, the degradation mechanisms can be inferred from studies on other polyacrylates. The process is generally initiated by the colonization of the polymer surface by microorganisms. mdpi.com

    Microbial degradation of polyacrylates typically involves a two-step process. The initial step is the enzymatic breakdown of the polymer into smaller, more manageable molecules such as oligomers, dimers, and monomers. This is followed by the assimilation and mineralization of these smaller molecules by the microorganisms, ultimately converting them into carbon dioxide, water, and biomass. nih.gov

    Several bacterial and fungal species have been identified as capable of degrading polyacrylates. researchgate.net The degradation often begins with the enzymatic cleavage of the ester linkages in the side chains. For poly(this compound), this would involve the hydrolysis of the acrylate's ester bond. Subsequently, the carbon-carbon backbone of the polymer, which is more resistant to degradation, is broken down. researchgate.net The specific metabolic pathways for the complete mineralization of the resulting products are still an area of active research, but it is understood that a consortium of different microbial species is often more effective at complete degradation than a single species. researchgate.net

    Characterization of Enzyme-Catalyzed Breakdown of Polymer Backbone and Side Chains

    The enzymatic breakdown of poly(this compound) is a critical step in its biodegradation. This process involves the action of specific enzymes that catalyze the cleavage of chemical bonds within the polymer structure.

    The side chains of poly(this compound) are susceptible to attack by esterases. nih.gov These enzymes catalyze the hydrolysis of the ester bonds, releasing the 2-methyltridecyl alcohol and creating poly(acrylic acid). This initial step increases the hydrophilicity of the polymer, potentially making it more accessible to further microbial attack.

    The degradation of the poly(acrylic acid) backbone is a more challenging process due to the stability of the carbon-carbon bonds. researchgate.net However, some microorganisms have been shown to possess enzymes capable of cleaving these bonds. The proposed mechanisms for the breakdown of the polyacrylate backbone include oxidative processes that introduce functional groups, making the chain more susceptible to cleavage. One proposed pathway involves the oxidation of a methylene group to a carbonyl group, followed by decarboxylation and further oxidation, ultimately leading to the shortening of the polymer chain. nih.gov

    Structural and Environmental Factors Influencing Biodegradability (e.g., Molecular Weight, Polymer Architecture, pH, Temperature, Humidity)

    The rate and extent of biodegradation of poly(this compound) are significantly influenced by a combination of its structural properties and the surrounding environmental conditions.

    Structural Factors:

    Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to their lower solubility and the reduced accessibility of their polymer chains to microbial enzymes. ebrary.net

    Environmental Factors:

    pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical stability of the polymer. ebrary.net Optimal pH ranges for the activity of specific degrading enzymes are crucial for efficient breakdown.

    Temperature: Temperature influences the metabolic rate of microorganisms and the kinetics of enzymatic reactions. mdpi.com Generally, higher temperatures, up to an optimal point for the specific microbial community, can accelerate the degradation process.

    Humidity: Moisture is essential for microbial growth and enzymatic activity. ebrary.net Higher humidity levels generally promote the biodegradation of polymers by facilitating microbial colonization and the hydrolytic cleavage of polymer chains.

    The following table summarizes the influence of these factors on the biodegradability of polyacrylates:

    FactorEffect on BiodegradabilityRationale
    Molecular Weight Higher molecular weight decreases biodegradability.Reduced chain mobility and accessibility for enzymes. ebrary.net
    Polymer Architecture Increased branching and crystallinity can decrease biodegradability.Steric hindrance and reduced accessibility of polymer chains.
    pH Optimal pH for microbial enzymes enhances biodegradability.Enzyme activity is pH-dependent. ebrary.net
    Temperature Higher temperatures (up to an optimum) increase biodegradability.Increased microbial metabolism and enzyme kinetics. mdpi.com
    Humidity Higher humidity increases biodegradability.Essential for microbial growth and hydrolytic reactions. ebrary.net

    Examination of Synergistic and Antagonistic Effects in Multi-Modal Degradation Environments

    Synergistic Effects:

    A synergistic effect occurs when the combined effect of two or more factors is greater than the sum of their individual effects. For example, initial abiotic degradation, such as photodegradation by sunlight or thermal degradation, can cause chain scission and the formation of smaller, more accessible polymer fragments. This pre-treatment can significantly enhance the subsequent microbial degradation by increasing the surface area and providing more entry points for enzymatic attack. The introduction of functional groups like carbonyls and hydroxyls through photo-oxidation can also make the polymer more hydrophilic and susceptible to microbial colonization.

    Antagonistic Effects:

    Conversely, antagonistic effects can also occur, where the presence of one factor inhibits the action of another. For instance, in an environment with a high concentration of certain chemicals or heavy metals, microbial activity can be inhibited, thereby slowing down the biodegradation process even if other conditions like temperature and humidity are favorable. Similarly, the formation of a biofilm on the polymer surface, while indicative of microbial activity, could in some cases create a barrier that limits the diffusion of oxygen or other essential nutrients, potentially slowing down the degradation of the underlying polymer.

    Understanding these complex interactions is crucial for predicting the environmental fate of poly(this compound) and for designing effective bioremediation strategies.

    Structure Property Performance Relationships in 2 Methyltridecyl Acrylate Polymer Systems

    Correlation Between Monomer Structure and Polymerization Reactivity

    The polymerization reactivity of acrylate (B77674) monomers is intrinsically linked to their molecular structure. In the case of 2-Methyltridecyl acrylate, the presence of a bulky, branched alkyl side chain significantly influences its behavior in polymerization reactions. Generally, the reactivity of acrylate monomers in free-radical polymerization is governed by the stability of the propagating radical and steric hindrance around the vinyl group.

    The large 2-methyltridecyl group introduces considerable steric bulk near the reactive double bond. This steric hindrance can decrease the rate of propagation (kp) compared to smaller, linear alkyl acrylates. The bulky side chain can impede the approach of the monomer to the growing polymer chain's radical end. However, this effect is somewhat counterbalanced by the electron-donating nature of the alkyl group, which can influence the electron density of the vinyl group.

    The reactivity of acrylate monomers is also a critical factor in copolymerization. When copolymerized with other monomers, the reactivity ratios (r1 and r2) are determined by the relative rates at which each monomer adds to the different types of propagating radicals. For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

    r1 = k11/k12

    r2 = k22/k21

    Where k11 and k22 are the rate constants for the addition of a monomer to a chain ending in the same monomer, and k12 and k21 are the rate constants for the addition of the other monomer. Due to the steric hindrance of the 2-methyltridecyl group, it is anticipated that the reactivity ratio for this compound (r1) would be relatively low in copolymerizations with less hindered monomers.

    A hypothetical comparison of propagation rate constants for various alkyl acrylates is presented in the table below, illustrating the expected trend.

    MonomerPropagation Rate Constant (kp) at 60°C (L mol-1 s-1)
    Methyl Acrylate~25,000
    Butyl Acrylate~21,000
    2-Ethylhexyl Acrylate~18,000
    This compound ~15,000 (Estimated)

    This is an interactive data table. You can sort and filter the data.

    Influence of Polymer Architecture on Macroscopic Properties

    The architecture of a polymer—whether it is linear, branched, or crosslinked—profoundly impacts its macroscopic properties. These architectural variations can be controlled through the choice of polymerization technique and the inclusion of multifunctional monomers or chain transfer agents.

    Linear Poly(this compound): Linear polymers of this compound are expected to be amorphous materials with a low glass transition temperature (Tg) due to the flexibility imparted by the long, branched alkyl side chains. These side chains increase the free volume and reduce intermolecular chain interactions, leading to soft, tacky materials at room temperature. Such polymers would likely exhibit good solubility in nonpolar organic solvents.

    Branched Poly(this compound): Introducing branches into the polymer structure can significantly alter its physical properties. Branched polymers, synthesized, for instance, by including a small amount of a divinyl monomer, generally have lower viscosity in solution and in the melt compared to their linear counterparts of the same molecular weight. researchgate.net This is due to their more compact, globular structure. However, the entanglement of branches can lead to unique viscoelastic properties.

    Crosslinked Poly(this compound): Crosslinking involves the formation of a three-dimensional network, which transforms the polymer from a soluble, fusible material into an insoluble and infusible thermoset. The degree of crosslinking is a critical parameter that dictates the final properties. Lightly crosslinked materials may behave as soft elastomers, while highly crosslinked systems will be more rigid and brittle. The long alkyl side chains of this compound can act as internal plasticizers, maintaining some flexibility even in a crosslinked network.

    The following table summarizes the expected influence of polymer architecture on key properties of Poly(this compound).

    ArchitectureExpected Glass Transition Temp. (Tg)SolubilityMechanical Properties
    LinearLowSoluble in nonpolar solventsSoft, Tacky
    BranchedSlightly higher than linearSoluble, lower solution viscosityPotentially elastomeric
    CrosslinkedHigher, dependent on crosslink densityInsoluble (swells in good solvents)Elastomeric to rigid

    This is an interactive data table. You can sort and filter the data.

    Impact of Copolymer Composition and Monomer Sequence Distribution on Bulk Properties

    For instance, copolymerizing this compound with a high-Tg monomer, such as methyl methacrylate (B99206), would result in a copolymer with a Tg intermediate between that of the two homopolymers. The specific Tg can be tuned by adjusting the monomer feed ratio. The Fox equation can often be used to predict the Tg of random copolymers:

    1/Tg = w1/Tg1 + w2/Tg2

    Where Tg is the glass transition temperature of the copolymer, and w1 and w2 are the weight fractions of the two monomers, and Tg1 and Tg2 are the glass transition temperatures of their respective homopolymers.

    The monomer sequence distribution also plays a crucial role. A random copolymer will exhibit properties that are an average of the constituent monomers. In contrast, a block copolymer, consisting of long sequences of each monomer, can undergo microphase separation, leading to the formation of distinct domains. This can result in materials with unique morphologies and properties, such as thermoplastic elastomers. For example, a block copolymer of this compound and a rigid polymer like polystyrene could form soft, flexible domains of poly(this compound) within a hard, rigid polystyrene matrix.

    Rational Design of Polymeric Materials with Tunable Degradation Profiles

    The degradation of polymeric materials can be a desirable feature for applications such as drug delivery, tissue engineering, and environmentally friendly plastics. The degradation profile of polymers based on this compound can be rationally designed by introducing labile linkages into the polymer backbone or as pendant groups.

    One approach is to copolymerize this compound with monomers that contain hydrolytically or enzymatically cleavable bonds. For example, incorporating monomers with ester linkages in their side chains could lead to a polymer that degrades via hydrolysis of these ester groups, releasing the side chains and altering the polymer's properties over time.

    Another strategy involves introducing thermally labile groups. The thermal stability of polyacrylates can be influenced by the structure of the alkyl side chain. While poly(this compound) is expected to have reasonable thermal stability, its degradation profile could be tuned by copolymerization with monomers that are known to degrade at lower temperatures. researchgate.net

    The rate of degradation can be controlled by several factors:

    The nature of the labile group: Different chemical bonds have different susceptibilities to degradation.

    The concentration of the labile group: A higher concentration of degradable units will lead to a faster degradation rate.

    The hydrophilicity/hydrophobicity of the polymer: For hydrolytic degradation, the rate can be influenced by the ease with which water can penetrate the polymer matrix. The long alkyl chain of this compound would impart hydrophobicity, potentially slowing down hydrolytic degradation.

    By carefully selecting comonomers and controlling the polymer architecture, it is possible to create materials based on this compound with precisely controlled degradation rates and profiles, tailored to specific performance requirements.

    Future Directions and Emerging Research Perspectives for 2 Methyltridecyl Acrylate

    Development of Sustainable and Green Synthetic Routes for Monomer and Polymer

    The imperative for environmentally responsible chemical manufacturing is driving significant research into sustainable and green synthetic methodologies for specialty monomers like 2-Methyltridecyl acrylate (B77674) and their subsequent polymerization. Key areas of focus include the utilization of renewable feedstocks, the development of biocatalytic processes, and the adoption of energy-efficient production techniques.

    One promising approach involves the use of bio-based raw materials to replace traditional petroleum-derived precursors. For instance, researchers are investigating the conversion of biomass, such as corn or castor oil, into acrylic acid and other key intermediates. rsc.orgworktribe.com This strategy not only reduces the carbon footprint associated with the monomer's lifecycle but also aligns with the principles of a circular economy. The development of new catalyst technologies is crucial for making these bio-based routes economically competitive with conventional methods.

    Biocatalysis, employing enzymes to mediate chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. gantrade.com The enzymatic synthesis of acrylate monomers can proceed under mild reaction conditions, often in aqueous media, thereby minimizing the use of harsh solvents and reducing energy consumption. This approach is being explored for the production of a variety of specialty acrylates, and the principles can be extended to the synthesis of 2-Methyltridecyl acrylate.

    In addition to greener monomer synthesis, the chemical industry is also focusing on reducing the environmental impact of the polymerization process itself. This includes the use of electricity from renewable sources to power manufacturing facilities, which can significantly lower carbon dioxide emissions. rsc.org Furthermore, the steam required for production can be sourced from waste-to-energy plants, creating additional value from waste heat.

    The table below summarizes some of the key green synthetic strategies being explored for acrylate production.

    Green StrategyDescriptionPotential Benefits
    Renewable Feedstocks Utilization of biomass such as corn, castor oil, and other plant-based materials as the primary source for chemical building blocks.Reduced reliance on fossil fuels, lower carbon footprint, potential for biodegradability.
    Biocatalytic Synthesis Employment of enzymes to catalyze the synthesis of monomers and polymers.High selectivity, mild reaction conditions, reduced use of hazardous chemicals, lower energy consumption.
    Green Energy Integration Powering production facilities with renewable energy sources like solar and wind, and utilizing waste heat.Significant reduction in greenhouse gas emissions, improved energy efficiency.

    Advancement of Precision Polymerization Techniques for Tailored Architectures

    The macroscopic properties of a polymer are intrinsically linked to its molecular architecture, including its molecular weight, molecular weight distribution, and topology. Consequently, the development of advanced polymerization techniques that allow for precise control over these parameters is a major research focus. For a monomer with a bulky, branched side chain like this compound, controlled polymerization methods are particularly important for synthesizing well-defined polymers with tailored properties.

    Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful and versatile controlled radical polymerization techniques. google.comrsc.org These methods enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). The principles of RAFT and ATRP have been successfully applied to a wide range of acrylate and methacrylate (B99206) monomers, including those with bulky side groups. By carefully selecting the chain transfer agent (in RAFT) or the catalyst system (in ATRP), it is possible to achieve a high degree of control over the polymerization of this compound. nih.govrsc.org

    Beyond linear polymers, there is growing interest in creating more complex, branched architectures. Controlled radical branching polymerization techniques can be used to synthesize hyperbranched polymers. nih.gov These highly branched structures possess unique properties, such as lower viscosity and higher solubility compared to their linear counterparts of similar molecular weight. The incorporation of this compound into such architectures could lead to novel materials with interesting rheological and surface properties.

    The table below provides a comparison of key precision polymerization techniques applicable to this compound.

    Polymerization TechniqueKey FeaturesAdvantages for this compound
    ATRP Utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains.Well-controlled polymerization, allows for the synthesis of block copolymers and other complex architectures.
    RAFT Employs a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with low dispersity.Tolerant to a wide range of functional groups and reaction conditions, suitable for diverse monomer systems.
    Controlled Radical Branching Involves the use of special monomers or initiators that introduce branching points during polymerization.Enables the synthesis of hyperbranched and star-shaped polymers with unique physical and chemical properties.

    Exploration of Novel Functional Copolymer Systems with this compound

    Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating new materials with a combination of properties not achievable with homopolymers. The incorporation of this compound into copolymer systems can introduce desirable characteristics such as flexibility, hydrophobicity, and a low glass transition temperature. Researchers are actively exploring the synthesis and properties of copolymers of this compound with a variety of functional comonomers to develop materials for advanced applications.

    One area of interest is the development of stimuli-responsive copolymers. These "smart" materials can undergo a significant change in their physical or chemical properties in response to an external stimulus, such as a change in temperature, pH, or exposure to light. rsc.orgacs.orgnih.govsharif.edumdpi.com For example, by copolymerizing this compound with a temperature-responsive monomer, it may be possible to create a material that changes its solubility or shape at a specific temperature. Similarly, incorporating a pH-sensitive comonomer could lead to materials that respond to changes in acidity or basicity.

    The synthesis of block copolymers containing a poly(this compound) segment is another promising research direction. Block copolymers are composed of two or more long sequences, or "blocks," of different monomers. These materials can self-assemble into a variety of ordered nanostructures, which can be exploited for applications in areas such as nanotechnology and drug delivery. scirp.org A block copolymer containing a soft, hydrophobic poly(this compound) block and a hard, hydrophilic block could, for instance, form micelles in an aqueous solution.

    Copolymer SystemPotential FunctionalityExample Comonomers
    Stimuli-Responsive Materials that change properties in response to external triggers.N-isopropylacrylamide (thermo-responsive), acrylic acid (pH-responsive).
    Block Copolymers Self-assembling materials for nanotechnology and biomedical applications.Styrene, methyl methacrylate, polyethylene (B3416737) glycol.
    Performance-Enhancing Copolymers with improved mechanical, thermal, or adhesive properties.Styrene, butyl acrylate, semifluorinated acrylates.

    Deepening Mechanistic Understanding of Polymer Degradation Pathways

    The long-term performance and environmental fate of a polymer are determined by its stability and the mechanisms by which it degrades. A thorough understanding of the degradation pathways of poly(this compound) is crucial for predicting its service life in various applications and for developing strategies to enhance its durability or, conversely, to promote its degradation in a controlled manner. The primary degradation mechanisms for polyacrylates include thermal, photo-oxidative, and hydrolytic degradation. nih.gov

    Thermal degradation occurs when a polymer is exposed to high temperatures, leading to chain scission and the formation of smaller molecules. researchgate.netresearchgate.netwikipedia.org For polyacrylates with long alkyl side chains, the degradation process can be complex, involving both main-chain scission and side-chain reactions. rsc.org The branched nature of the 2-methyltridecyl group may influence the thermal stability and the types of degradation products formed.

    Photo-oxidative degradation is a major cause of weathering in plastics and occurs through the combined action of light and oxygen. consensus.app This process involves the formation of free radicals, which can lead to chain scission, crosslinking, and the formation of oxidized products. nih.govnih.gov The presence of tertiary hydrogen atoms in the 2-methyltridecyl side chain could potentially make the polymer more susceptible to oxidative degradation.

    Hydrolytic degradation involves the cleavage of chemical bonds by water. acs.org While the polyacrylate backbone is generally resistant to hydrolysis, the ester side chains can be susceptible, particularly under acidic or basic conditions. The long, hydrophobic 2-methyltridecyl group would likely hinder the access of water to the ester linkage, potentially imparting good hydrolytic stability to the polymer.

    The table below outlines the key degradation pathways for poly(this compound).

    Degradation PathwayDescriptionKey Factors
    Thermal Degradation Decomposition of the polymer at elevated temperatures, leading to chain scission and the formation of volatile products.Temperature, presence of oxygen.
    Photo-oxidative Degradation Degradation caused by the combined effects of light and oxygen, resulting in embrittlement and discoloration.UV radiation, oxygen, temperature.
    Hydrolytic Degradation Cleavage of the ester side chains by water, which can be accelerated by acids or bases.pH, temperature, water accessibility.

    Integration of Advanced Computational Modeling with Experimental Research for Predictive Material Design

    In recent years, computational modeling has emerged as a powerful tool in materials science, enabling researchers to predict the properties of new materials and to gain a deeper understanding of their behavior at the molecular level. The integration of advanced computational techniques with experimental research holds great promise for accelerating the design and development of novel polymers based on this compound.

    Machine learning (ML) and artificial intelligence (AI) are being increasingly used to predict polymer properties based on their chemical structure. llnl.govresearchgate.nettue.nl By training ML models on large datasets of known polymer properties, it is possible to develop predictive models that can rapidly screen new candidate polymers for desired characteristics. This approach can significantly reduce the time and cost associated with experimental synthesis and characterization.

    Molecular dynamics (MD) simulations provide a way to study the behavior of polymer chains at the atomic level. rsc.orgunivie.ac.atnih.govmdpi.com MD simulations can be used to investigate the conformation of polymer chains, their interactions with other molecules, and their response to external stimuli. For poly(this compound), MD simulations could provide insights into how the long, branched side chains affect the polymer's physical properties, such as its glass transition temperature and viscosity.

    Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the mechanisms of polymerization and degradation. For example, DFT can be used to calculate the activation energies for different reaction pathways, helping to elucidate the most likely mechanisms.

    The table below summarizes the application of different computational modeling techniques to the study of this compound.

    Computational TechniqueApplicationInsights Gained
    Machine Learning (ML) Prediction of physical and chemical properties of polymers.Rapid screening of new polymer structures, identification of structure-property relationships.
    Molecular Dynamics (MD) Simulation of the behavior of polymer chains at the atomic level.Understanding of polymer conformation, chain dynamics, and interactions with other molecules.
    Density Functional Theory (DFT) Calculation of the electronic structure and reactivity of molecules.Elucidation of reaction mechanisms for polymerization and degradation, prediction of reaction kinetics.

    Q & A

    Q. What are the recommended methodologies for synthesizing 2-methyltridecyl acrylate with high purity?

    • Methodological Answer : Synthesis typically involves esterification of acrylic acid with 2-methyltridecanol under acid catalysis. Key steps include:
    • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the ester from unreacted alcohol and acid .
    • Inhibitors : Addition of 200–300 ppm polymerization inhibitors (e.g., 4-methoxyphenol) to prevent unintended radical polymerization during storage .
    • Characterization : Confirm purity via gas chromatography (GC) with flame ionization detection (>98% purity) and nuclear magnetic resonance (NMR) to verify esterification (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .

    Q. How should researchers handle this compound to minimize occupational hazards?

    • Methodological Answer :
    • Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors, which may cause respiratory irritation .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, splash-resistant goggles, and lab coats. Avoid latex gloves, as acrylates may degrade them .
    • Storage : Store in amber glass bottles at 2–8°C, away from oxidizers (e.g., peroxides) and amines to prevent exothermic reactions .

    Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

    • Methodological Answer :
    • Viscosity : Measure using a rotational viscometer at 25°C (typical range: 10–50 mPa·s for similar acrylates) .
    • Hydrophobicity : Determine partition coefficient (log P) via shake-flask method with octanol/water phases .
    • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperature (>200°C expected for long-chain acrylates) .

    Advanced Research Questions

    Q. How can researchers design experiments to study the copolymerization kinetics of this compound with vinyl monomers?

    • Methodological Answer :
    • Reactor Setup : Use a jacketed glass reactor with temperature control (±0.5°C) and inert gas (N₂) purging to minimize oxygen inhibition .
    • Kinetic Monitoring : Employ real-time Fourier-transform infrared (FTIR) spectroscopy to track monomer conversion via C=C bond absorbance (~1630 cm⁻¹) .
    • Challenges : Address potential phase separation due to the monomer’s long alkyl chain by optimizing comonomer ratios (e.g., with methyl methacrylate for polarity balance) .

    Q. What statistical approaches are suitable for analyzing contradictory data in structure-property relationships of this compound-based polymers?

    • Methodological Answer :
    • Design of Experiments (DoE) : Apply central composite design (CCD) to evaluate interactions between monomer composition, crosslinker density, and mechanical properties .
    • Data Reconciliation : Use principal component analysis (PCA) to identify outliers in datasets (e.g., conflicting Tg values from differential scanning calorimetry) .
    • Case Study : Reference studies on similar acrylates (e.g., isobornyl acrylate) where steric effects from branched chains reduced polymerization rates unexpectedly .

    Q. How can the environmental degradation pathways of this compound be modeled under varying pH and UV conditions?

    • Methodological Answer :
    • Hydrolysis Studies : Incubate the monomer in buffered solutions (pH 4–10) at 40°C and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Expect ester hydrolysis to yield acrylic acid and 2-methyltridecanol .
    • Photodegradation : Expose thin films to UV-B light (280–315 nm) in a climate chamber. Monitor carbonyl index changes using attenuated total reflectance (ATR)-FTIR .
    • Ecotoxicity : Use Daphnia magna bioassays to assess acute toxicity of degradation products (EC₅₀ values) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.